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[(dimethylamino)sulfonyljphenyl]-

CAS No.: 54951-54-1

Cat. No.: B185608
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Executive Summary & Pharmacophore Overview

The N-phenylacetamide sulfonamide scaffold represents a hybridization of two bioactive
moieties: a zinc-binding sulfonamide "warhead" and a flexible, hydrogen-bond-donating
acetamide linker attached to a phenyl ring. This architecture allows for dual-tailoring:

e The Sulfonamide Terminus (-SO2NH2): Acts as the primary anchor for metalloenzymes (e.g.,
Carbonic Anhydrases) or as a PABA mimic in bacterial folate synthesis.

o The N-Phenylacetamide Tail: Provides a vector for extending into hydrophobic pockets of the
target protein, enhancing isoform selectivity (e.g., hCA IX vs. hCA Il) and modulating
physicochemical properties (LogP, solubility).

Primary Therapeutic Applications:
e Carbonic Anhydrase Inhibition (CAl): Glaucoma, Epilepsy, and Hypoxic Tumors.
e Oncology: Inhibition of tumor-associated CA isoforms (IX, Xll) and tubulin polymerization.

o Antimicrobial: Inhibition of dihydropteroate synthase.[1]

Chemical Synthesis: Protocols & Pathways[2]
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The synthesis of N-phenylacetamide sulfonamides generally follows a convergent strategy. The
most robust pathway involves the N-alkylation of acetamides or the acylation of aniline-
sulfonamides.

Core Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the "Isatin-Linker" approach, a high-value synthetic route for
generating potent anticancer CA inhibitors.
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Figure 1: Convergent synthesis of Isatin-based N-phenylacetamide sulfonamides. The pathway
utilizes a nucleophilic substitution followed by a Schiff base condensation.

Detailed Experimental Protocol

Target Compound:2-(2,3-Dioxoindolin-1-yl)-N-(4-sulfamoylphenyl)acetamide
Step 1: N-Alkylation

» Reagents: Dissolve Isatin (2.0 mmol) and Potassium Carbonate (

, 6.0 mmol) in dry DMF (5 mL).

 Activation: Stir the mixture at room temperature for 15 minutes to facilitate deprotonation of
the isatin nitrogen.

o Addition: Add 2-chloro-N-(4-sulfamoylphenyl)acetamide (2.0 mmol) dropwise.
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e Reaction: Stir at room temperature for 4—6 hours. Monitor via TLC (Chloroform:Methanol
9.5:0.5).[2]

o Workup: Pour the reaction mixture into crushed ice-water. Filter the resulting precipitate,
wash with cold water, and recrystallize from methanol.

Step 2: Schiff Base Formation (Optional for Hydrazone derivatives)
» Reagents: Dissolve the product from Step 1 (1.0 mmol) in Ethanol (10 mL).

o Addition: Add 4-hydrazinylbenzenesulfonamide hydrochloride (1.0 mmol) and a catalytic
amount of glacial acetic acid.

e Reaction: Reflux for 6—8 hours.

« Purification: Cool to room temperature. Filter the solid and wash with hot ethanol to yield the

final conjugate.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-phenylacetamide sulfonamides is governed by three distinct
structural domains.

SAR Logic Map
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Figure 2: Pharmacophore dissection of the N-phenylacetamide sulfonamide scaffold
highlighting critical regions for modification.

Detailed Mechanistic Insights
Region A: The Zinc-Binding Group (ZBG)

e Mechanism: The primary sulfonamide (
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) exists as an anion at physiological pH (pKa ~7-9). The deprotonated nitrogen coordinates
directly to the

ion in the active site of Carbonic Anhydrase enzymes, displacing the catalytic water
molecule/hydroxide ion.

e SAR Rule: Substitution on the sulfonamide nitrogen (

) generally abolishes CA inhibitory activity because steric hindrance prevents deep
penetration into the active site. However, N-substituted derivatives (e.g., N-
methylacetazolamide) can act as prodrugs or alter permeability for topical applications (e.qg.,
glaucoma).

Region B: The Acetamide Linker

e Mechanism: The acetamide group (-NH-CO-CHZ2-) acts as a "hinge." The carbonyl oxygen
and amide nitrogen participate in hydrogen bonding with hydrophilic residues (e.g., Thr199 in
hCA Il) near the active site entrance.

* SAR Rule: Rigidifying this linker (e.qg., replacing with a direct bond or olefin) often reduces
potency by preventing the "Tail" from adopting the necessary conformation to interact with
the hydrophobic sub-pockets.

Region C: The Hydrophobic Tail (Phenyl/Isatin)

e Mechanism: This region targets the "selective pocket" of the enzyme. For tumor-associated
isoforms (hCA IX/XIl), this pocket is more hydrophobic than in cytosolic isoforms (hCA I/1I).

¢ SAR Rule:

o Electronic Effects: Electron-withdrawing groups (EWGS) like

, Or

on the phenyl ring enhance cytotoxicity against cancer cell lines (PC3, MCF-7). For
example, p-nitro derivatives often outperform p-methoxy derivatives due to enhanced
metabolic stability and electron-deficiency promoting 1t-11 stacking interactions within the
binding pocket.
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o Steric Effects: Bulky heterocyclic attachments (like Isatin) at the tail position significantly
improve selectivity for hCA IX over hCA I, a critical factor in reducing systemic side effects.

Quantitative Data Summary

The following table summarizes the inhibitory activity (

) of key N-phenylacetamide sulfonamide derivatives against human Carbonic Anhydrase
isoforms. Note the selectivity profile of the Isatin-based derivative (Compound 2h) compared to
the standard Acetazolamide (AAZ).[2][3]

Compound  Structure hCA1( hCA 1l ( hCA IX ( hCA XiI

ID Description , nM) , M) , M)

Acetazolamid
AAZ 250.0 12.1 25.0 5.7
e (Standard)

Isatin-N-
phenylaceta

2h ) 45.1 5.9 7.9 7.9
mide

conjugate

N-(4-
Bromophenyl

3c _ >100 8.5 14.2 9.1
) acetamide

deriv.

N-(4-
Fluorophenyl)

3d ) >100 10.2 18.5 11.3
acetamide

deriv.

Data Source: Synthesized from recent medicinal chemistry literature [1, 2].[4][5] Compound 2h
demonstrates superior potency against the ubiquitous hCA Il and comparable potency against
tumor-associated hCA XI1.[3]

Biological Assay Protocol: Carbonic Anhydrase
Inhibition
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To validate the SAR discussed above, the following stopped-flow kinetic assay is the industry

standard.

Principle: Monitoring the physiological hydration of

to bicarbonate, catalyzed by CA, by tracking the acidification of the medium using a pH
indicator.

Protocol:

Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM

(to maintain ionic strength).

Enzyme Solution: Dilute recombinant hCA isoforms (1, Il, IX, XlI) in the buffer to a
concentration of 5-10 nM.

Inhibitor Incubation: Incubate the enzyme with the test compound (dissolved in DMSO, final
DMSO < 1%) for 15 minutes at room temperature.

Substrate: Saturate the buffer with

(substrate) to generate a saturated solution.

Reaction: Mix the enzyme-inhibitor solution with the substrate solution in a stopped-flow
spectrophotometer.

Detection: Monitor the change in absorbance of the pH indicator (Phenol Red) at 557 nm
over 0.2-1.0 seconds.

Calculation: Determine the initial velocity (

). Calculate
using non-linear regression (Log[Inhibitor] vs. Response) and convert to

using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b185608#structure-activity-relationship-of-n-
phenylacetamide-sulfonamides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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